molecular formula C14H27N B14336121 N-Butyl-2,3,3-trimethyl-2-norbornanamine CAS No. 100913-09-5

N-Butyl-2,3,3-trimethyl-2-norbornanamine

Cat. No.: B14336121
CAS No.: 100913-09-5
M. Wt: 209.37 g/mol
InChI Key: YETIEFAHKKAEOY-UHFFFAOYSA-N
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Description

N-Butyl-2,3,3-trimethyl-2-norbornanamine: is an organic compound belonging to the class of amines It is characterized by a norbornane skeleton with butyl and trimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2,3,3-trimethyl-2-norbornanamine typically involves the reaction of norbornene derivatives with butylamine under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the butyl group to the norbornane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-2,3,3-trimethyl-2-norbornanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can convert it into amines with different degrees of saturation.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-Butyl-2,3,3-trimethyl-2-norbornanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Butyl-2,3,3-trimethyl-2-norbornanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds:

    N-Butyl-2,3,3-trimethyl-2-norbornanone: A ketone derivative with similar structural features.

    N-Butyl-2,3,3-trimethyl-2-norbornanol: An alcohol derivative with a hydroxyl group instead of an amine group.

    N-Butyl-2,3,3-trimethyl-2-norbornanoic acid: A carboxylic acid derivative with a carboxyl group.

Uniqueness: N-Butyl-2,3,3-trimethyl-2-norbornanamine is unique due to its specific combination of substituents and the presence of an amine group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

100913-09-5

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

N-butyl-2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C14H27N/c1-5-6-9-15-14(4)12-8-7-11(10-12)13(14,2)3/h11-12,15H,5-10H2,1-4H3

InChI Key

YETIEFAHKKAEOY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1(C2CCC(C2)C1(C)C)C

Origin of Product

United States

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